molecular formula C5H10ClF2NO B6278138 2,2-difluoro-6-methylmorpholine hydrochloride CAS No. 2803845-99-8

2,2-difluoro-6-methylmorpholine hydrochloride

Cat. No.: B6278138
CAS No.: 2803845-99-8
M. Wt: 173.59 g/mol
InChI Key: UMGYRGKMAVKMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-6-methylmorpholine hydrochloride (CAS 2803845-99-8) is a specialized organic compound with the molecular formula C5H10ClF2NO and a molecular weight of 173.59 g/mol. Its structure features a morpholine ring core that is substituted with two fluorine atoms and a methyl group. This compound is offered as the hydrochloride salt to enhance its stability and solubility for research applications. This morpholine derivative is a reagent of interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. Research indicates that the 2,2-difluoro-6-methylmorpholine scaffold is a key structural component in the synthesis of potent new chemical entities . Specifically, this moiety has been utilized in the design of reversible inhibitors targeting DprE1 (Decaprenylphosphoryl-β-D-ribose 2´-epimerase), an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis . Compounds built around this core have demonstrated promising in vitro antimycobacterial activity against both drug-susceptible and drug-resistant strains of the bacteria, highlighting its value in the search for new anti-tuberculosis treatments . Intended Use and Handling: This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. Procurement Information: For detailed pricing, availability, and shipping information from global stockpoints, please consult the supplier's online catalog.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2803845-99-8

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.59 g/mol

IUPAC Name

2,2-difluoro-6-methylmorpholine;hydrochloride

InChI

InChI=1S/C5H9F2NO.ClH/c1-4-2-8-3-5(6,7)9-4;/h4,8H,2-3H2,1H3;1H

InChI Key

UMGYRGKMAVKMQX-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(O1)(F)F.Cl

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformations of 2,2 Difluoro 6 Methylmorpholine Hydrochloride

Reactivity Profiles Governed by the Geminal Difluoromethylene Group

The introduction of a difluoromethylene (CF2) group into the morpholine (B109124) ring profoundly alters the molecule's electronic properties and steric profile, thereby influencing its reactivity.

From a steric perspective, fluorine atoms are similar in size to hydrogen atoms, but the CF2 group as a whole exerts a greater steric influence than a corresponding methylene (B1212753) (CH2) group. beilstein-journals.orgnih.gov This can impact the conformation of the morpholine ring and influence how the molecule interacts with other reactants or biological targets. beilstein-journals.orgrsc.orgrsc.org The steric bulk of the CF2 group can shield adjacent parts of the molecule, directing the approach of reagents and influencing the stereochemical outcome of reactions. nih.gov

While the CF2 group is generally stable, it can participate in specific chemical transformations. One area of interest is the selective activation of a single C-F bond, which can lead to the formation of monofluorinated stereogenic centers. nih.govberkeley.edu This type of desymmetrization reaction is challenging due to the strength of the C-F bonds but can be achieved using tailored catalysts. nih.govberkeley.edu Such reactions are valuable for creating chiral molecules with unique properties. nih.gov

Another class of reactions involves the difluoromethylene group in fluorinative rearrangements. For instance, in certain catalytic systems, the CF2 unit can be generated from other functional groups, highlighting its role as a synthetic target. researchgate.net The unique electronic properties of the CF2 group also make it a bioisostere for functionalities like carbonyls and sulfonyls, allowing it to modulate biological activity. nih.gov

Chemical Transformations Involving the Morpholine Nitrogen and Oxygen Atoms

The nitrogen and oxygen atoms within the morpholine ring are key sites for chemical modification, enabling the synthesis of a wide range of derivatives.

The secondary amine of the morpholine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the morpholine with various alcohols in the presence of a catalyst, such as CuO–NiO/γ–Al2O3. researchgate.netresearchgate.net The reactivity in these gas-solid phase reactions can be influenced by the carbon number of the alcohol, with lower-carbon primary alcohols generally showing better conversion. researchgate.netresearchgate.net

N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. These reactions are fundamental in medicinal chemistry for introducing diverse functional groups that can interact with biological targets. mdpi.com The choice of reaction conditions and reagents can be tailored to achieve specific products. nih.gov

Table 1: Examples of N-Alkylation Reactions of Morpholine

ReactantCatalystProductConversion (%)Selectivity (%)
MethanolCuO–NiO/γ–Al2O3N-methylmorpholine95.393.8
EthanolCuO–NiO/γ–Al2O3N-ethylmorpholine--
1-PropanolCuO–NiO/γ–Al2O3N-propylmorpholine--

Fluorinated organic molecules, including morpholine derivatives, are of interest in coordination chemistry. The presence of fluorine atoms can significantly alter the electronic properties of a ligand, influencing the stability and reactivity of the resulting metal complex. nih.gov While the nitrogen atom of the morpholine is a primary coordination site, the oxygen atom can also participate in weaker interactions.

Fluorinated ligands are known to form complexes with a variety of transition metals. nih.gov The electron-withdrawing nature of the CF2 group in 2,2-difluoro-6-methylmorpholine (B13224747) would be expected to decrease the basicity of the morpholine nitrogen, thereby affecting its coordination properties. The fluoride (B91410) ions themselves can also act as bridging ligands between metal centers. nih.gov The study of such complexes is relevant for catalysis and materials science. researchgate.net

Derivatization Studies of the Methyl Group and Other Peripheral Substituents

Beyond the core morpholine structure, the methyl group at the 6-position offers another site for chemical modification, although it is generally less reactive than the morpholine nitrogen. Derivatization of the methyl group would typically require more forcing reaction conditions, such as free-radical halogenation, to introduce a functional handle for further transformations.

Functional Group Interconversions at the Methyl Moiety

The methyl group at the 6-position of the morpholine ring represents a key site for functional group interconversions, which can be leveraged to introduce diverse functionalities. Standard organic transformations can be applied to modify this group, thereby expanding the synthetic utility of the parent molecule.

One of the most common transformations of a methyl group is its conversion into a hydroxymethyl group. This can be achieved through a two-step sequence involving initial halogenation followed by nucleophilic substitution. For instance, free-radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would yield the corresponding bromomethyl derivative. Subsequent hydrolysis of the resulting primary alkyl bromide with a mild base, such as sodium bicarbonate, would furnish the hydroxymethyl-substituted morpholine.

Further oxidation of the hydroxymethyl group can provide access to the corresponding aldehyde and carboxylic acid derivatives. Mild oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) would yield the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) would lead to the carboxylic acid. These functional groups can then serve as handles for a wide range of subsequent reactions, including reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Another important interconversion involves the transformation of the methyl group into an aminomethyl functionality. This can be accomplished through various synthetic routes. One approach is the conversion of the hydroxymethyl derivative to the corresponding tosylate, followed by nucleophilic substitution with an amine or an amine equivalent like sodium azide, which can then be reduced to the primary amine.

The following table summarizes potential functional group interconversions at the methyl moiety based on standard organic reactions.

Starting Functional GroupReagents and ConditionsProduct Functional Group
-CH₃1. NBS, Benzoyl Peroxide, CCl₄, reflux; 2. NaHCO₃, H₂O-CH₂OH
-CH₂OHPCC, CH₂Cl₂-CHO
-CH₂OHKMnO₄, NaOH, H₂O, heat-COOH
-CH₂OH1. TsCl, Pyridine; 2. NaN₃; 3. H₂, Pd/C-CH₂NH₂

C-H Functionalization Strategies on the Morpholine Ring

Direct C-H functionalization of saturated heterocycles has emerged as a powerful tool in modern organic synthesis, enabling the direct introduction of new substituents without the need for pre-functionalization. researchgate.net For the 2,2-difluoro-6-methylmorpholine hydrochloride scaffold, C-H bonds at positions 3 and 5, which are adjacent to the nitrogen and oxygen atoms respectively, are potential sites for such transformations.

Recent advances in photoredox catalysis have provided mild and efficient methods for the C-H functionalization of amines and ethers. acs.orgnih.govnih.gov It is conceivable that under photoredox conditions, using a suitable photocatalyst and an oxidant, a hydrogen atom could be abstracted from the C-H bonds of the morpholine ring to generate a radical intermediate. This radical could then be trapped by a variety of coupling partners to form new C-C, C-N, or C-O bonds.

For instance, the α-amino C-H bonds at the 3- and 5-positions could be targeted for arylation reactions. In a typical photoredox-catalyzed C-H arylation, an iridium or ruthenium-based photocatalyst, upon excitation with visible light, can oxidize the morpholine nitrogen, leading to the formation of a nitrogen-centered radical cation. Subsequent deprotonation would generate an α-amino radical, which can then add to an electron-deficient aromatic coupling partner.

The following table presents examples of C-H functionalization reactions on morpholine and related saturated heterocyclic systems, which could be analogous to the reactivity of 2,2-difluoro-6-methylmorpholine.

HeterocycleCoupling PartnerCatalyst/ReagentsProductReference
N-PhenylmorpholinePhthalimideCu(OAc)₂, O₂3-(1,3-Dioxoindolin-2-yl)-4-phenylmorpholin-2-one mdpi.com
Morpholine2-ChlorobenzoxazoleIr(ppy)₂(dtbbpy)PF₆, NaOAc, light2-(Morpholin-4-yl)benzoxazole researchgate.net
N-Methyl-N-phenylglycine esterSuccinimideCu(I)Cl, MeCN, 60 °CNot specified mdpi.com

This compound as a Versatile Synthetic Building Block

The unique structural features of this compound, including the presence of fluorine atoms, a chiral center at the 6-position, and the morpholine scaffold, make it an attractive building block for the synthesis of more complex and potentially bioactive molecules. nih.govnbinno.comnbinno.comtandfonline.com

Incorporation into Complex Molecular Architectures

The morpholine moiety is a prevalent structural motif in many approved drugs and biologically active compounds. nih.govacs.orglibretexts.orgresearchgate.netwhiterose.ac.ukrsc.org The incorporation of a difluorinated methylmorpholine unit can significantly impact the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and basicity, which are critical parameters in drug design. nih.gov

The secondary amine of the morpholine ring provides a convenient handle for its incorporation into larger molecular frameworks through reactions such as N-alkylation, N-arylation, and amide bond formation. For instance, the hydrochloride salt can be neutralized to the free base and then reacted with a variety of electrophiles.

One notable application of substituted morpholines is in the synthesis of spirocyclic compounds, which are three-dimensional structures of increasing interest in medicinal chemistry. rsc.orgacs.orgresearchgate.netnih.govnih.gov For example, a suitably functionalized 2,2-difluoro-6-methylmorpholine derivative could be employed in intramolecular cyclization reactions to construct spirocyclic systems.

The following table illustrates how morpholine derivatives have been used as building blocks in the synthesis of complex molecules.

Morpholine DerivativeReaction TypeResulting Complex ArchitectureReference
2-Chloromethyl-substituted morpholineElimination and subsequent cyclizationBis-morpholine spiroacetal acs.org
Isatin spiro-epoxides and azideRing opening and intramolecular cycloadditionSpirooxindole-derived morpholine-fused-1,2,3-triazoles nih.gov
Glyculosonamide derivativesOzonolysis and reductive aminationGlycopyranosylidene-spiro-morpholinones nih.gov

Role in Cascade and Domino Reactions for Advanced Synthesis

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the construction of complex molecular architectures from simple precursors. rsc.orgnih.govacs.orgnih.govmdpi.com The functional groups present in 2,2-difluoro-6-methylmorpholine could potentially participate in such reaction sequences.

The secondary amine and the oxygen atom of the morpholine ring could act as nucleophiles in tandem reactions. For example, a reaction could be initiated by the N-alkylation of the morpholine, followed by an intramolecular cyclization involving the oxygen atom to form a new heterocyclic ring.

The presence of the difluoro group can also influence the reactivity of the molecule and enable unique transformations. Fluorinated building blocks are known to participate in a variety of tandem and cycloaddition reactions. nih.govnih.gov For instance, a derivative of 2,2-difluoro-6-methylmorpholine could be designed to undergo a cascade reaction initiated by a Michael addition, followed by an intramolecular cyclization to rapidly build molecular complexity.

The table below provides examples of cascade and domino reactions involving fluorinated heterocycles and related structures, suggesting potential applications for 2,2-difluoro-6-methylmorpholine in advanced synthesis.

ReactantsReaction TypeProductReference
2-Fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydesTandem Michael addition/cycloketalization/hemiacetalizationFluorinated tricyclic chromanones rsc.org
Azadienes and difluoroenoxysilanesCascade cyclizationFluorinated polyfused heterocycles acs.org
Fluorinated chiral N-sulfinyl imines and enyne compoundsAsymmetric tandem reactionsEnantioenriched carbocycles and heterocycles nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Intermediates in Synthesis Pathways

The synthesis of 2,2-difluoro-6-methylmorpholine (B13224747) likely proceeds through a multi-step pathway involving the formation of key reaction intermediates. While direct studies on this specific molecule are not extensively documented, plausible intermediates can be inferred from established mechanisms for the synthesis of analogous fluorinated azaheterocycles.

A common strategy for introducing gem-difluoro groups is the electrophilic fluorination of a suitable precursor, such as a 6-methylmorpholin-2-one or a related enamine or enol ether derivative. The reaction with a potent electrophilic fluorinating agent, for instance, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is a widely employed method.

The initial step of the reaction likely involves the formation of a monofluoro intermediate. For a ketone precursor, this would proceed through an enol or enolate intermediate which then attacks the electrophilic fluorine source. The resulting α-fluoroketone is then subjected to a second fluorination. The rate-determining step for the second fluorination is often the enolization of the intermediate 2-fluoro-1,3-dicarbonyl species nih.gov.

A proposed reaction pathway can be summarized as follows:

Enolization/Enamine Formation: The precursor, such as 6-methylmorpholin-2-one, forms an enol or enamine tautomer. This step is crucial for activating the α-carbon for electrophilic attack.

First Fluorination: The nucleophilic double bond of the enol/enamine attacks the electrophilic fluorine atom of the fluorinating agent (e.g., Selectfluor®), leading to the formation of a monofluoro-iminium or monofluoro-oxonium ion intermediate. Subsequent deprotonation yields the stable 2-fluoro-6-methylmorpholin-2-one.

Second Enolization/Enamine Formation: The monofluoro intermediate undergoes a second tautomerization to form another enol or enamine. This step is generally slower than the first enolization due to the electron-withdrawing effect of the fluorine atom.

Second Fluorination: The second enol/enamine intermediate attacks another molecule of the fluorinating agent to introduce the second fluorine atom, forming a gem-difluoro iminium or oxonium species.

Reduction and Cyclization (if starting from an acyclic precursor): If the synthesis starts from an acyclic precursor, subsequent reduction of the carbonyl/iminium group and intramolecular cyclization would lead to the formation of the 2,2-difluoro-6-methylmorpholine ring.

Salt Formation: Finally, treatment with hydrochloric acid yields the desired 2,2-difluoro-6-methylmorpholine hydrochloride.

Mechanistic studies on the fluorination of similar heterocyclic systems support the involvement of such intermediates. For example, studies on the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® have shown the formation of fluorinated dihydropyridine (B1217469) intermediates nih.gov.

Table 1: Plausible Reaction Intermediates in the Synthesis of 2,2-difluoro-6-methylmorpholine
StepIntermediate SpeciesDescriptionSupporting Evidence/Analogy
1Enol/Enamine of 6-methylmorpholin-2-oneActivation of the α-carbon for electrophilic attack.General mechanism of α-halogenation of ketones.
2Monofluoro-iminium/oxonium ionResult of the first electrophilic fluorination.Mechanistic studies on electrophilic fluorination of enamines and enol ethers.
32-fluoro-6-methylmorpholin-2-oneStable monofluoro intermediate.Isolation of monohalogenated intermediates in similar reactions.
4Enol/Enamine of 2-fluoro-6-methylmorpholin-2-oneActivation for the second fluorination, a kinetically slower step. nih.govKinetic studies on the difluorination of 1,3-diketones. nih.gov
5gem-difluoro-iminium/oxonium ionResult of the second electrophilic fluorination.Inference from the final product structure.

Transition State Analysis in Stereoselective and Regioselective Reactions

The synthesis of 2,2-difluoro-6-methylmorpholine involves both regioselectivity (fluorination at the C2 position) and, depending on the synthetic route and precursor, potentially stereoselectivity (configuration at the C6 position). Transition state analysis, often aided by computational chemistry, is crucial for understanding the origins of this selectivity.

Regioselectivity: The regioselective fluorination at the C2 position, adjacent to the nitrogen and oxygen atoms in a morpholin-2-one (B1368128) precursor, is directed by the electronic properties of the intermediate. The enol or enamine formation is favored at the C2 position due to the influence of the adjacent heteroatoms. Computational studies on the electrophilic aromatic fluorination of N-arylacetamides have shown that partial charge distributions in the reactant molecule can predict the regiochemistry of fluorination researchgate.net. A similar principle would apply here, where the enolate formed at C2 is the most stable and reactive nucleophile.

Stereoselectivity: If the synthesis starts from a chiral, non-racemic precursor, maintaining or controlling the stereochemistry at the C6 position is critical. The transition state of the fluorination steps would be influenced by the steric hindrance and electronic effects of the methyl group at C6.

For instance, in a chair-like transition state, the approach of the bulky electrophilic fluorinating agent would be directed to the less sterically hindered face of the enol/enamine intermediate. The methyl group at C6 would likely adopt an equatorial position to minimize steric strain, thereby influencing the facial selectivity of the fluorine addition.

Computational studies on the fluorination of other cyclic systems can provide insights. For example, mechanistic studies of electrophilic fluorination-nucleophilic addition reactions have shown that the stereochemical outcome is highly dependent on the protective groups and the specific conformation of the transition state nih.gov.

Table 2: Factors Influencing Transition State and Selectivity
FactorInfluence on Regioselectivity (C2 fluorination)Influence on Stereoselectivity (at C6)
Electronic Effects of Heteroatoms (N, O)Favors enol/enamine formation at C2, directing fluorination.Can influence the facial bias of electrophilic attack through electronic stabilization/destabilization of the transition state.
Steric Hindrance from C6-Methyl GroupMinimal direct effect on C2 reactivity.Directs the approach of the fluorinating agent to the less hindered face of the ring, controlling the stereochemical outcome.
Conformation of the Morpholine (B109124) RingInfluences the accessibility of the C2 position.A chair-like transition state with an equatorial methyl group is expected to be lower in energy, dictating the stereochemistry.
Nature of the Fluorinating AgentGenerally does not alter the inherent regioselectivity of the substrate.The size and structure of the fluorinating agent can impact the degree of steric interaction in the transition state.

Understanding the Basis of Chemical Selectivity and Control

The chemical selectivity in the synthesis of this compound is a multifactorial issue, encompassing chemo-, regio-, and stereoselectivity.

Chemoselectivity: The primary challenge in chemoselectivity is to achieve difluorination at the desired carbon without side reactions, such as C-H fluorination at other positions or degradation of the morpholine ring. The use of precursors like morpholin-2-ones helps to activate the specific C2 position for fluorination over other C-H bonds in the molecule. The choice of the fluorinating agent and reaction conditions is also critical. Milder, more selective electrophilic fluorinating agents are preferred to avoid over-fluorination or side reactions.

Regiocontrol: As discussed, the regioselectivity is primarily controlled by the inherent electronic properties of the morpholine ring system. The presence of the nitrogen and oxygen atoms directs the formation of the reactive enol or enamine intermediate to the C2 position.

Stereocontrol: Achieving high stereocontrol at the C6 position, especially if a specific enantiomer is desired, often requires the use of a chiral starting material or a chiral auxiliary. The inherent diastereoselectivity of the reaction can be enhanced by optimizing reaction conditions to favor the formation of the thermodynamically more stable transition state. The trans- or cis-relationship between the C6-methyl group and substituents at other positions would be determined by the relative energies of the corresponding transition states, which are influenced by steric and electronic factors.

Advanced Structural Elucidation and Spectroscopic Analysis in Research

Application of Nuclear Magnetic Resonance Spectroscopy for Stereochemistry and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 2,2-difluoro-6-methylmorpholine (B13224747) hydrochloride, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed to unambiguously assign all atoms, define their connectivity, and infer the stereochemistry and conformational preferences of the morpholine (B109124) ring. The hydrochloride salt form of this compound implies that the morpholine nitrogen is protonated, which would influence the chemical shifts of neighboring protons and carbons. The morpholine ring is expected to adopt a chair conformation to minimize steric strain. vulcanchem.com

High-Resolution ¹H and ¹³C NMR Studies for Structural Connectivity

High-resolution ¹H and ¹³C NMR spectra are the cornerstones of structural assignment. In the ¹H NMR spectrum of 2,2-difluoro-6-methylmorpholine hydrochloride, distinct signals would be expected for the methyl group protons, the methine proton at C6, and the methylene (B1212753) protons at C3 and C5. The chemical shifts of these protons would be influenced by the presence of the electronegative oxygen, the protonated nitrogen, and the gem-difluoro group. For instance, the protons on carbons adjacent to the heteroatoms (C3, C5, and C6) would likely appear at a lower field (higher ppm) compared to simple alkanes. The methyl group protons would likely appear as a doublet due to coupling with the C6 proton.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each of the five carbon atoms in the morpholine ring and the methyl group carbon. The carbon atom C2, bonded to two fluorine atoms, would exhibit a characteristic triplet due to one-bond ¹³C-¹⁹F coupling and would be significantly shifted downfield. The carbons adjacent to the nitrogen (C3 and C5) and oxygen (C6) would also show characteristic chemical shifts.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles and data from similar morpholine structures.

Atom Expected ¹H Chemical Shift (ppm) Expected Multiplicity Expected ¹³C Chemical Shift (ppm)
H on C3DownfieldMultiplet~45-55
H on C5DownfieldMultiplet~45-55
H on C6DownfieldMultiplet~70-80
CH₃UpfieldDoublet~15-25
C2--Triplet, ~110-120
C3--~45-55
C5--~45-55
C6--~70-80
CH₃--~15-25

Note: This is a predictive table. Actual chemical shifts may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the C6 proton and the methyl protons, as well as between the protons on C5 and the proton on C6. It would also help in assigning the geminal and vicinal couplings within the methylene groups at C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, HMBC could show correlations from the methyl protons to both C6 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the stereochemistry at C6 and to determine the axial or equatorial orientation of the substituents on the chair-form morpholine ring. For instance, a NOE correlation between the C6 proton and one of the C5 protons could help define their relative stereochemistry.

Mass Spectrometry for Monitoring Reaction Progression and Confirming Intermediate Formation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of the synthesis of this compound, MS would be an invaluable tool for monitoring the progress of the reaction and for identifying and confirming the structure of intermediates and the final product. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would likely be employed.

The mass spectrum of the free base, 2,2-difluoro-6-methylmorpholine, would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural information. Characteristic fragmentation pathways for morpholine derivatives often involve cleavage of the ring. For this specific compound, the loss of a methyl group or fragments containing the difluoro-methylene group could be expected. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of the elemental composition with high accuracy, confirming the chemical formula of the synthesized compound.

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation of Derivatives

While NMR provides information about the structure in solution, X-ray crystallography provides a definitive picture of the molecule's three-dimensional structure in the solid state. To obtain an X-ray crystal structure, a suitable single crystal of a derivative of 2,2-difluoro-6-methylmorpholine would need to be prepared.

If a crystal structure could be obtained, it would provide precise information on bond lengths, bond angles, and torsion angles. This would definitively confirm the chair conformation of the morpholine ring and the relative stereochemistry of the methyl group at C6. Furthermore, if a chiral derivative is used or if the compound crystallizes in a chiral space group, X-ray crystallography can be used to determine the absolute stereochemistry of the molecule. This technique would provide an unambiguous structural proof, complementing the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Characterization in Reactivity Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups present.

Key expected vibrational frequencies include:

N-H stretching: A broad band in the region of 2400-2800 cm⁻¹ would be indicative of the ammonium (B1175870) salt (R₂NH₂⁺).

C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O stretching: A strong band in the 1050-1150 cm⁻¹ region, characteristic of the C-O-C ether linkage in the morpholine ring.

C-F stretching: Strong absorption bands in the 1000-1100 cm⁻¹ region, which are characteristic of C-F bonds.

N-H bending: A band around 1500-1600 cm⁻¹ could be attributed to the bending vibration of the N-H bond in the ammonium ion.

Computational and Theoretical Studies on 2,2 Difluoro 6 Methylmorpholine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) Studies for Ground States and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like 2,2-difluoro-6-methylmorpholine (B13224747) hydrochloride, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its ground state energy. mdpi.com Such studies can provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. nih.gov

Information about the molecule's reactivity can be inferred from the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for 2,2-Difluoro-6-methylmorpholine Hydrochloride

Parameter Predicted Value/Insight
Optimized Geometry The morpholine (B109124) ring would likely adopt a chair conformation.
HOMO-LUMO Gap A larger energy gap would suggest higher stability.

| MEP Analysis | Negative potential would be localized around the fluorine and oxygen atoms, while positive potential would be near the hydrogen atoms. |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of molecular properties. These methods would be valuable for refining the geometric and electronic parameters of this compound, offering a benchmark for comparison with DFT and experimental results.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational modeling is a powerful tool for predicting how a molecule will behave in a chemical reaction, saving time and resources in experimental design.

Modeling Reaction Pathways and Energy Profiles

By mapping the potential energy surface, computational methods can model the pathway of a chemical reaction involving this compound. This involves identifying transition states—the highest energy points along the reaction coordinate—and calculating their energies. The activation energy, which is the difference in energy between the reactants and the transition state, determines the reaction rate. Such modeling can predict the feasibility of a reaction and help in understanding the mechanism of action, for instance, in nucleophilic substitution reactions. nih.gov

Conformational Analysis and Isomerization Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying all possible low-energy conformations of the morpholine ring and the orientation of its substituents. The introduction of fluorine atoms can significantly influence conformational preferences due to stereoelectronic effects. nih.gov For instance, studies on similar fluorinated compounds have shown that fluorine substitution can alter the puckering of the ring and the rotational barriers of substituent groups. mdpi.comnih.gov These analyses are crucial for understanding how the molecule might interact with biological targets.

Simulation of Spectroscopic Properties for Experimental Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental characterization. For this compound, theoretical calculations can simulate various types of spectra.

DFT and ab initio methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govnih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted to aid in the interpretation of experimental ¹H, ¹³C, and ¹⁹F NMR spectra. nih.gov The simulation of the UV-Vis spectrum, often performed using Time-Dependent DFT (TD-DFT), can provide information about the electronic transitions within the molecule. mdpi.com A strong correlation between the calculated and experimental spectra would confirm the structure of the synthesized compound.

Table 2: Computable Spectroscopic Data for this compound

Spectroscopic Technique Information Obtainable from Simulation
Infrared (IR) & Raman Vibrational modes, functional group identification.
NMR (¹H, ¹³C, ¹⁹F) Chemical shifts, spin-spin coupling constants.

| UV-Visible | Electronic transition energies, maximum absorption wavelength. |

Future Directions in Research on 2,2 Difluoro 6 Methylmorpholine Hydrochloride

Development of Novel and More Efficient Synthetic Routes

Key areas of exploration will include:

Catalytic Asymmetric Synthesis: Establishing stereoselective methods to access specific enantiomers of the 6-methyl group will be a significant advancement. This could involve the development of novel chiral catalysts for key bond-forming reactions, enabling precise control over the three-dimensional structure, which is often crucial for biological activity.

Late-Stage Fluorination: Investigating late-stage fluorination techniques on a pre-formed methylmorpholine scaffold could provide a more convergent and flexible approach. This would allow for the rapid synthesis of analogs and derivatives by introducing the difluoro group at a later point in the synthetic sequence.

Flow Chemistry: The adoption of continuous flow manufacturing processes could offer significant advantages in terms of safety, scalability, and reaction control, particularly for energetic or hazardous reactions that may be involved in fluorination chemistry.

Table 1: Comparison of a Hypothetical Novel Synthetic Route with a Conventional Approach

MetricConventional RouteHypothetical Novel RoutePotential Advantage of Novel Route
Step Count 6-8 steps3-4 stepsIncreased efficiency, reduced waste
Overall Yield 20-30%> 60%Higher productivity, lower cost
Key Reagents Pyridinium (B92312) poly(hydrogen fluoride), diethylaminosulfur trifluorideCatalytic fluorinating agent, flow reactorImproved safety, sustainability, and scalability
Stereocontrol Racemic or requires chiral resolutionAsymmetric catalysisDirect access to single enantiomers

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The gem-difluoro group in 2,2-difluoro-6-methylmorpholine (B13224747) hydrochloride imparts unique electronic properties to the morpholine (B109124) ring, creating opportunities for novel chemical transformations. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of adjacent atoms, potentially enabling chemical reactions that are not possible with non-fluorinated analogs. nih.gov

Future research in this area could focus on:

Nucleophilic Vinylic Substitution (SNV): The gem-difluoroalkene moiety is susceptible to nucleophilic attack followed by the elimination of a fluoride (B91410) ion. nih.gov This reactivity could be harnessed to introduce a wide range of functional groups at the 2-position of the morpholine ring.

Cycloaddition Reactions: The unique electronic nature of the difluorinated carbon makes it an interesting partner in cycloaddition reactions, potentially leading to the formation of novel fused heterocyclic systems. researchgate.net

C-H Functionalization: The development of methods for the selective functionalization of C-H bonds on the morpholine ring, guided by the electronic influence of the difluoro group, would provide a powerful tool for creating diverse molecular libraries.

Table 2: Potential Novel Chemical Transformations of 2,2-Difluoro-6-methylmorpholine

Reaction TypePotential ReagentsExpected OutcomeSignificance
Defluorinative Cross-Coupling Boronic acids, Palladium catalystFormation of a C-C bond at the 2-positionAccess to novel substituted morpholines
[3+2] Cycloaddition Azides, NitronesConstruction of fused triazole or isoxazolidine (B1194047) ringsRapid increase in molecular complexity
Radical Defluoroalkylation Alkenes, Photoredox catalystAddition of the difluoro-methylmorpholine moiety across a double bondNew avenues for polymer and materials science

Expansion of Its Role as a Core Scaffold in Complex Chemical Synthesis

The 2,2-difluoro-6-methylmorpholine scaffold is a valuable building block for the synthesis of more complex and biologically active molecules. The morpholine substructure is a common motif in many approved drugs, and the addition of the gem-difluoro group can enhance metabolic stability and binding affinity. nih.govnih.gov

Future research will likely see the expansion of this scaffold's use in:

Medicinal Chemistry: As a core component in the design of new therapeutic agents. The unique properties of the difluorinated morpholine can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. acs.org

Agrochemicals: The development of novel fungicides and pesticides, where the morpholine scaffold has already proven effective. nih.gov The introduction of fluorine can lead to enhanced potency and environmental stability.

Materials Science: The incorporation of this polar, fluorinated building block into polymers could lead to materials with novel properties, such as low surface energy and high thermal stability. researchgate.netpageplace.de

Table 3: Potential Applications of 2,2-Difluoro-6-methylmorpholine as a Core Scaffold

FieldTarget Molecule ClassRationale for Use
Medicinal Chemistry Kinase Inhibitors, GPCR ModulatorsImproved metabolic stability, enhanced binding interactions, favorable ADME properties.
Agrochemicals Systemic FungicidesIncreased potency, altered spectrum of activity, better resistance management.
Materials Science Fluorinated Polymers, Liquid CrystalsEnhanced thermal stability, unique dielectric properties, low surface energy.

Q & A

Q. What are the recommended analytical methods for quantifying 2,2-difluoro-6-methylmorpholine hydrochloride in pharmaceutical formulations?

A validated HPLC method is commonly employed, utilizing a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer and methanol (70:30 v/v) at a flow rate of 1 mL/min. UV detection at 207 nm ensures sensitivity. Calibration curves should demonstrate linearity (e.g., 1–10 µg/mL) with high recovery rates (>99%) and low RSDs (<1.5%) . For impurity profiling, tandem mass spectrometry (LC-MS/MS) is recommended to resolve co-eluting peaks.

Q. How can researchers optimize the synthesis of this compound to improve yield?

Key steps include:

  • Intermediate purification : Use recrystallization or column chromatography to isolate morpholine intermediates (e.g., chloroacetylmorpholine) before fluorination.
  • Fluorination conditions : Employ agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions at −78°C to minimize side reactions.
  • Salt formation : React the free base with concentrated HCl in ethanol to precipitate the hydrochloride salt, ensuring stoichiometric equivalence .

Q. What stability considerations are critical for storing this compound?

Store lyophilized powder at −20°C in airtight containers under inert gas (e.g., argon). In solution, prepare aliquots in acetonitrile/water (1:1) and avoid freeze-thaw cycles to prevent hydrolysis or degradation. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across different assay systems?

Discrepancies in IC50 values (e.g., cell-based vs. enzymatic assays) may arise from off-target effects or differential protein binding. Mitigation strategies include:

  • Orthogonal assays : Compare results from SPR (surface plasmon resonance) binding assays with functional cellular assays (e.g., IL-17 inhibition in Th17 cells).
  • Control experiments : Use selective inhibitors (e.g., RORγt-specific antagonists) to confirm target engagement .
  • Data normalization : Adjust for variables like cell viability (via MTT assays) or batch-to-batch compound variability .

Q. What experimental design principles apply to formulating this compound in hydrogels for topical delivery?

Use a factorial design to optimize hydrogel parameters:

  • Polymer selection : Test carbopol or poloxamer matrices for pH-dependent drug release.
  • Drug loading : Assess solubility enhancers (e.g., cyclodextrins) to achieve >90% encapsulation efficiency.
  • In vivo evaluation : Monitor burn wound healing in rodent models using histopathology and biomarkers (e.g., TNF-α reduction) .

Q. How can researchers validate the stereochemical purity of this compound?

Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase. Confirm enantiomeric excess (>98%) via circular dichroism (CD) spectroscopy. For absolute configuration, perform X-ray crystallography on single crystals grown via vapor diffusion .

Methodological Notes

  • Data conflict resolution : Cross-validate results using orthogonal techniques (e.g., NMR for structure vs. XRD for crystallinity) and consult independent databases (e.g., PubChem) for comparative analysis .
  • Synthesis troubleshooting : If fluorination yields drop below 70%, verify reagent purity and exclude trace moisture via Karl Fischer titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.